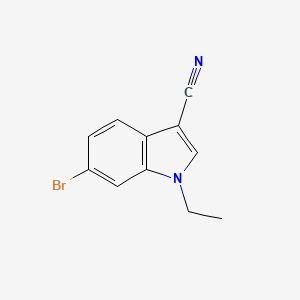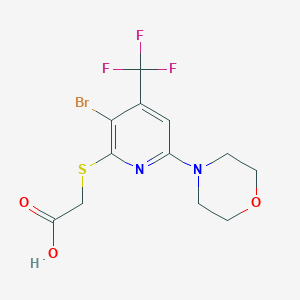
(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid
概要
説明
(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid, also known as Bmtpas, is a novel small molecule compound that has shown promising results in scientific research. It was first synthesized in 2014 and has since been studied extensively for its potential applications in various fields of research.
科学的研究の応用
(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has been studied extensively for its potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection research, (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has been shown to protect neurons from oxidative damage and improve cognitive function. In inflammation research, (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has been shown to reduce inflammation and improve tissue repair.
作用機序
The mechanism of action of (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses.
生化学的および生理学的効果
(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative damage, and the reduction of inflammation. (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has also been shown to improve cognitive function and tissue repair in animal models.
実験室実験の利点と制限
One advantage of using (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid in lab experiments is its high potency and specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on cellular processes and disease development. However, one limitation of using (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid research, including the development of more efficient synthesis methods, the optimization of dosing and administration in animal models, and the exploration of its potential applications in other fields of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid and its effects on cellular processes and disease development.
特性
IUPAC Name |
2-[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3N2O3S/c13-10-7(12(14,15)16)5-8(18-1-3-21-4-2-18)17-11(10)22-6-9(19)20/h5H,1-4,6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLQLHGGDCTNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



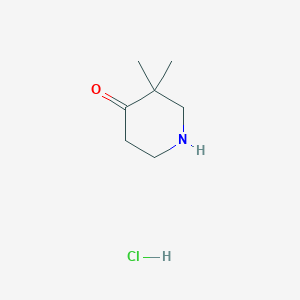

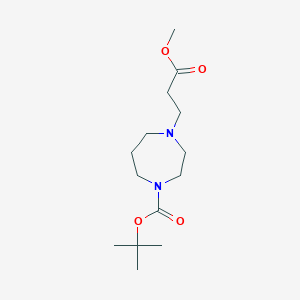
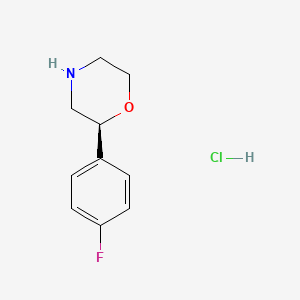
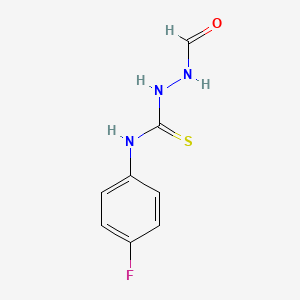
![1H-Pyrazolo[3,4-f]benzothiazol-6-amine](/img/structure/B1398555.png)
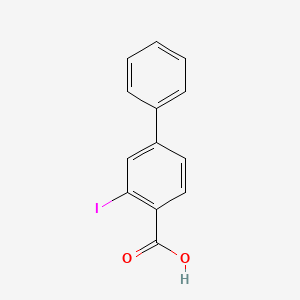
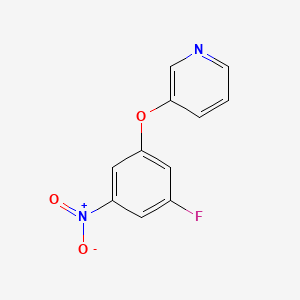
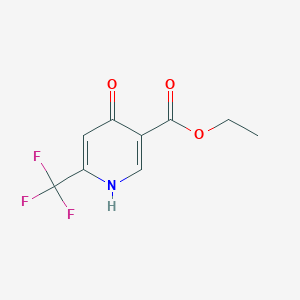
![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)
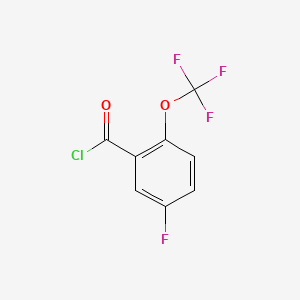
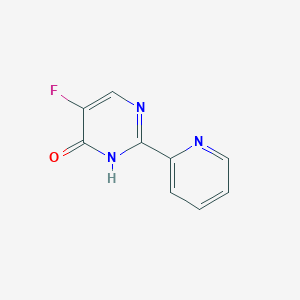
![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)
